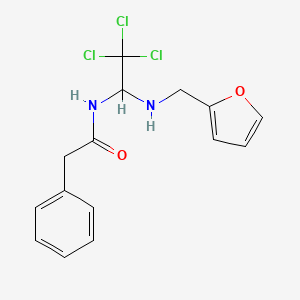

2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide

Description

2-Phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide is a chloroacetamide derivative characterized by a phenyl group attached to an acetamide backbone. The trichloroethyl moiety is substituted with a furan-2-ylmethyl amino group, imparting unique steric and electronic properties. Synthetically, such compounds are often derived from condensation reactions involving chloral hydrate and functionalized amines or carboxylic acid derivatives .

Properties

IUPAC Name |

2-phenyl-N-[2,2,2-trichloro-1-(furan-2-ylmethylamino)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15Cl3N2O2/c16-15(17,18)14(19-10-12-7-4-8-22-12)20-13(21)9-11-5-2-1-3-6-11/h1-8,14,19H,9-10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHIHOYWTBIIJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide typically involves multiple steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, especially involving the furan-2-ylmethyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide is used in various fields of scientific research:

Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: In studies involving enzyme inhibition and protein binding.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site and preventing substrate interaction. The trichloroethyl group is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

- Thioamide vs.

- Aryl vs. Heteroaryl : The furan-2-ylmethyl group in the target compound introduces a heteroaromatic ring, which may improve solubility or π-π stacking interactions compared to purely phenyl-substituted analogues (e.g., ).

Physicochemical Properties

- Molecular Weight : The target compound (C₁₆H₁₅Cl₃N₂O₂, MW ~397.66) is lighter than analogues with bulkier substituents (e.g., 468.79 g/mol for the 4-ethoxyphenyl derivative ).

- Crystallinity : X-ray studies of thiadiazole-containing analogues (e.g., ) reveal planar conformations stabilized by intramolecular hydrogen bonds, a feature likely shared by the furan derivative.

Molecular Docking and Binding Affinities

Several analogues have been evaluated for binding to biological targets:

- Thiadiazole Derivatives: Compounds like N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide showed strong interactions with bacterial enzyme active sites (e.g., dihydrofolate reductase) via hydrogen bonding and hydrophobic contacts .

- Thioamide Analogues : AutoDock Vina studies () on 3-methoxyphenyl-thioamide derivatives () predicted higher binding energies (−9.2 kcal/mol) compared to amide counterparts (−8.5 kcal/mol), suggesting enhanced target affinity.

- Furan Substituent : While direct docking data for the target compound is unavailable, furan-containing molecules often exhibit improved binding to cytochrome P450 enzymes due to oxygen-mediated hydrogen bonding .

Pharmacological Activities

Limited pharmacological data is available for this compound class, but related structures show promise:

Biological Activity

2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide is a synthetic compound notable for its complex structure, which combines a phenyl group, a trichloroethyl moiety, and a furan-based side chain. This unique configuration suggests potential applications in pharmaceuticals and agrochemicals due to its reactivity and biological interactions.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Key Features:

- Phenyl Group : Contributes to hydrophobic interactions.

- Trichloroethyl Moiety : Enhances reactivity and biological activity.

- Furan Ring : May improve solubility and facilitate interactions with biological targets.

Biological Activity Overview

The biological activity of 2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide has been investigated in various contexts, particularly focusing on its antifungal properties and potential as a therapeutic agent.

Antifungal Activity

Research indicates that compounds with similar structural features exhibit significant antifungal activity. For instance, studies have shown that certain synthesized organic compounds display promising antifungal effects with IC50 values ranging from 52 to 56 micromolar against various fungal strains .

Table 1: Comparison of Antifungal Activities of Related Compounds

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 52 | Disruption of cell wall synthesis |

| Compound B | 56 | Inhibition of ergosterol biosynthesis |

| 2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide | TBD | TBD |

Case Studies and Research Findings

-

Study on Synthesis and Biological Evaluation :

- A recent study synthesized a series of compounds similar to 2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide. These compounds were evaluated for their antifungal activity using standardized assays. The results indicated that the presence of the furan ring significantly enhanced the absorption through fungal membranes, leading to increased antifungal efficacy .

- Mechanistic Insights :

-

Comparative Analysis :

- Comparative studies with structurally related compounds showed that modifications in the side chains influenced both the potency and selectivity against various fungal pathogens. This highlights the importance of molecular design in optimizing biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-phenyl-N-(2,2,2-trichloro-1-((furan-2-ylmethyl)amino)ethyl)acetamide, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves multi-step reactions:

- Step 1 : Condensation of 2,2,2-trichloroethylamine with furan-2-ylmethyl isocyanate to form the thiourea intermediate .

- Step 2 : Acetylation using phenylacetyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize hydrolysis .

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .

- Key Variables : Temperature control (<10°C during acetylation), solvent polarity, and stoichiometric ratios of trichloroethylamine to isocyanate (1:1.1) are critical for >80% yield .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- NMR :

- ¹H NMR : Peaks at δ 6.8–7.5 ppm (furan and phenyl protons), δ 4.2–4.5 ppm (methylene groups adjacent to trichloroethyl), and δ 2.1 ppm (acetamide methyl) .

- ¹³C NMR : Signals at ~170 ppm (carbonyl) and 75–85 ppm (trichloroethyl carbons) .

Advanced Research Questions

Q. What computational tools (e.g., AutoDock Vina, UCSF Chimera) are suitable for predicting the compound’s interaction with biological targets, and how do results align with experimental data?

- Docking Workflow :

- Target Selection : Prioritize enzymes with known trichloroethylacetamide interactions (e.g., acetylcholinesterase) .

- Parameterization : Use AutoDock Vina with Lamarckian GA, grid box centered on the active site, and exhaustiveness = 20 .

- Validation : Compare docking scores (ΔG ~ -9.5 kcal/mol) with IC₅₀ values from enzyme inhibition assays .

Q. How can conflicting data on the compound’s stability under varying pH and temperature conditions be resolved?

- Experimental Design :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 14 days.

- Analytical Methods : HPLC (C18 column, acetonitrile/water gradient) to quantify degradation products (e.g., hydrolyzed acetamide) .

- Findings :

- Acidic Conditions (pH 2) : Rapid hydrolysis of the trichloroethyl group (~40% degradation at 40°C).

- Neutral/Basic Conditions : Stable (>90% intact at pH 7–12) .

- Resolution : Use phosphate buffer (pH 7.4) for in vitro assays to avoid decomposition .

Q. What strategies mitigate challenges in isolating intermediates during synthesis (e.g., thiourea vs. thioacetamide derivatives)?

- Troubleshooting :

- Chromatographic Separation : Optimize mobile phase (e.g., 5% methanol in chloroform) to resolve thiourea (Rf = 0.2) and thioacetamide (Rf = 0.12) .

- Crystallization : Co-crystallize intermediates with dichloromethane/heptane (1:3) to isolate pure phases .

- Advanced Techniques : X-ray diffraction to confirm co-crystal structures and reaction pathways .

Data Contradiction Analysis

Q. How do discrepancies in reported bioactivity (e.g., insecticidal vs. enzyme inhibition) correlate with structural modifications in related compounds?

- Case Study :

- Compound A : 2-Phenyl-N-(2,2,2-trichloroethyl)acetamide with furan substitution shows insecticidal activity (LD₅₀ = 2.5 µg/mL) .

- Compound B : Replacement of furan with 4-chlorophenyl enhances acetylcholinesterase inhibition (IC₅₀ = 0.8 µM) but reduces insecticidal potency .

Methodological Recommendations

Q. What in silico and in vitro approaches are recommended for elucidating the compound’s mechanism of action?

- In Silico :

- Pharmacophore Modeling : Identify essential features (trichloroethyl, acetamide) using Schrödinger Phase .

- MD Simulations : GROMACS for assessing binding stability over 100 ns trajectories .

- In Vitro :

- Enzyme Assays : Ellman’s method for acetylcholinesterase inhibition .

- Mutagenesis : Site-directed mutagenesis of predicted binding residues (e.g., Trp86 in acetylcholinesterase) to validate docking results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.